molecular formula C16H14N2O5 B285843 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide

Cat. No. B285843
M. Wt: 314.29 g/mol
InChI Key: DUDMCOLAOVMIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide, also known as DOTMA, is a synthetic cationic lipid that has been extensively used in gene delivery research. DOTMA is a member of the cationic lipid family, which has been widely used as a non-viral gene delivery vector due to its high transfection efficiency, low toxicity, and ease of synthesis.

Mechanism of Action

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide involves the formation of cationic lipid-DNA complexes, which are taken up by cells through endocytosis. The complexes then enter the endosomal pathway, where they undergo a series of membrane fusion events, resulting in the release of DNA into the cytoplasm. The released DNA is then transported to the nucleus, where it can be transcribed and translated into protein.
Biochemical and Physiological Effects
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has been shown to have low toxicity and is well-tolerated by cells. It has been reported to induce minimal immune response and has a low risk of inducing inflammation. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has also been shown to have a high affinity for DNA, which enhances its transfection efficiency.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide in lab experiments are its high transfection efficiency, low toxicity, and ease of synthesis. However, the limitations of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide include its susceptibility to degradation by nucleases, which limits its stability in biological fluids. Additionally, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has a relatively short half-life, which limits its effectiveness in vivo.

Future Directions

For N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide research include the development of more stable cationic lipids that can resist degradation by nucleases. Additionally, there is a need for the development of cationic lipids that can target specific tissues and cells, which would enhance their effectiveness in vivo. Further research is also needed to optimize the formulation and delivery of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide-based gene therapies to improve their efficacy and reduce toxicity.

Synthesis Methods

The synthesis of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane in the presence of triethylamine. The resulting product is then reacted with 1,2-diaminoethane to obtain N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide.

Scientific Research Applications

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has been widely used in scientific research as a gene delivery vector due to its high transfection efficiency. It has been used in various applications, including gene therapy, vaccine development, and cancer treatment. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide has also been used in the development of DNA and RNA vaccines for infectious diseases such as influenza, HIV, and Ebola.

properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C16H14N2O5/c1-22-9-5-3-2-4-8(9)14(19)17-18-15(20)12-10-6-7-11(23-10)13(12)16(18)21/h2-7,10-13H,1H3,(H,17,19)

InChI Key

DUDMCOLAOVMIEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.